3-(3-Fluorophenyl)-5-nitropyridin-4-amine
Description
3-(3-Fluorophenyl)-5-nitropyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a meta-fluorophenyl group at position 3, a nitro group at position 5, and an amine at position 3.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-nitropyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(4-8)9-5-14-6-10(11(9)13)15(16)17/h1-6H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPIFVDSUUZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5-nitropyridin-4-amine typically involves a multi-step process. One common method starts with the nitration of 3-fluorophenylpyridine to introduce the nitro group at the desired position. This is followed by the reduction of the nitro group to an amine. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-5-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl and nitropyridine moieties can enhance binding affinity and specificity to the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
(a) YPC-21813 ()
- Structure : (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
- Key Features :
- 3-Fluorophenyl group linked to an imidazo[1,2-b]pyridazine core.
- Additional piperazine and thiazolidine-dione moieties.
- Activity : Pan-Pim kinase inhibitor; the meta-fluorine likely enhances target binding and metabolic stability.
- Comparison : Unlike 3-(3-Fluorophenyl)-5-nitropyridin-4-amine, YPC-21813 has a larger heterocyclic system and polar functional groups, improving solubility but increasing molecular weight (~600 g/mol vs. ~263 g/mol for the target compound).
(b) DDU86439 ()
- Structure: N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide.
- Key Features: 3-Fluorophenyl attached to an indazole scaffold. Nitro groups absent; instead, a dimethylaminopropyl chain is present.
- Activity: Inhibits Trypanosoma brucei growth (EC50 = 6.9 µM).
Nitropyridine Derivatives
(a) N-{[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine ()
- Structure : Nitropyridine core with a dichlorophenyl-furan substituent.
- Key Features :
- Nitro group at pyridine position 3.
- Dichlorophenyl and furan groups enhance halogen bonding.
- Comparison : The 5-nitro position in the target compound vs. 3-nitro here may influence electronic distribution and intermolecular interactions.
(b) 3-Nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine ()
- Structure : Nitropyridine with a trifluoromethylbenzyl group.
- Key Features :
- Nitro at position 3 and CF3 substituent increase lipophilicity.
- Comparison : The meta-fluorine in the target compound vs. para-CF3 in this analog highlights trade-offs between steric bulk and dipole interactions.
Physicochemical Properties
- Lipophilicity: The 3-fluorophenyl group increases logP compared to non-fluorinated analogs (e.g., ’s chlorinated derivatives).
- Solubility : Nitro groups generally reduce aqueous solubility, but the 4-amine in the target compound may mitigate this through hydrogen bonding.
Biological Activity
3-(3-Fluorophenyl)-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a nitro group and an amine group, along with a fluorophenyl group. Its unique structure contributes to its biological activity, influencing interactions with various biological targets.
The biological activity of 3-(3-Fluorophenyl)-5-nitropyridin-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group can undergo reduction to form an amine, which may enhance the compound's reactivity and binding affinity for target proteins .
Antimicrobial Activity
Research indicates that 3-(3-Fluorophenyl)-5-nitropyridin-4-amine exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, derivatives of similar nitropyridine compounds have demonstrated significant minimum inhibitory concentrations (MICs) against pathogens like Candida neoformans .
Anticancer Properties
The compound has been investigated for its anticancer effects. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines by modulating cell cycle regulators and apoptosis pathways. The presence of the fluorine atom enhances its lipophilicity, potentially improving cellular uptake and efficacy .
Enzyme Inhibition
3-(3-Fluorophenyl)-5-nitropyridin-4-amine has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer’s. The inhibition percentage varies significantly based on structural modifications, indicating that substituent effects play a crucial role in its biological activity .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of 3-(3-Fluorophenyl)-5-nitropyridin-4-amine exhibited MIC values as low as 0.015 mg/L against C. neoformans, demonstrating strong antifungal activity .
- Enzyme Activity : Research focused on the enzyme inhibition profile revealed that specific substitutions on the phenyl ring significantly impacted AChE inhibition rates, with some derivatives achieving up to 59% inhibition at 50 µM concentration .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
